molecular formula C19H18F3NO B1359483 4-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone CAS No. 898776-69-7

4-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone

Cat. No.: B1359483
CAS No.: 898776-69-7
M. Wt: 333.3 g/mol
InChI Key: RYOTWJOGQUDWNE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-(pyrrolidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-19(21,22)17-9-7-16(8-10-17)18(24)15-5-3-14(4-6-15)13-23-11-1-2-12-23/h3-10H,1-2,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOTWJOGQUDWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642759
Record name {4-[(Pyrrolidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-69-7
Record name {4-[(Pyrrolidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Structural Properties

Compound Name CAS Molecular Formula Substituent Positions Heterocycle Molecular Weight (g/mol)
This compound 898776-69-7 C₁₉H₁₈F₃NO 4, 4' Pyrrolidine 333.36
4'-Piperidinomethyl-3,4,5-trifluorobenzophenone 898775-69-4 C₁₉H₁₈F₃NO 3,4,5, 4' Piperidine 333.36
4-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone 898783-95-4 C₂₀H₂₁F₃N₂O 4, 4' Methylpiperazine 378.39

Research Findings and Trends

  • Electronic Effects : The para-substituted CF₃ group in the target compound enhances electron withdrawal, stabilizing intermediates in Suzuki-Miyaura cross-coupling reactions compared to meta- or ortho-substituted analogs .
  • Biological Activity : Methylpiperazine analogs exhibit superior solubility in aqueous media, making them candidates for kinase inhibitors .
  • Synthetic Challenges : Azetidine-containing analogs require specialized conditions for ring closure due to high strain .

Biological Activity

4-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzophenone core with a pyrrolidinomethyl group and a trifluoromethyl substituent. This configuration contributes to its distinct chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC18H16F3N
Molecular Weight325.32 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways, which can lead to reduced cellular damage and potential therapeutic effects against cancer cells.
  • Receptor Modulation : It is known to modulate receptor signaling pathways, influencing numerous cellular processes such as apoptosis and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against multidrug-resistant (MDR) cancer cells. Studies demonstrate that it may enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms through modulation of drug transporters .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Testing : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showcased notable inhibition zones, highlighting its potential as an antimicrobial agent.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
4-PyrrolidinomethylbenzophenoneModerateLow
4-ThiomethylbenzophenoneLowModerate
4-Fluoro-4'-pyrrolidinomethylbenzophenoneHighHigh

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